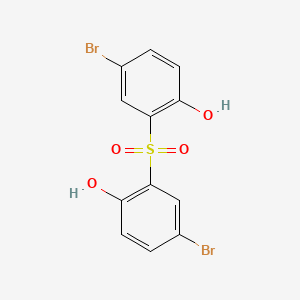

2,2'-Sulfonylbis(4-bromophenol)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2’-Sulfonilbis(4-bromofenol) es un compuesto orgánico con la fórmula molecular C12H8Br2O4S y un peso molecular de 408.067 g/mol . Este compuesto se caracteriza por la presencia de dos grupos bromofenol unidos por un grupo sulfonilo. Se utiliza comúnmente en diversas aplicaciones químicas e industriales debido a sus propiedades químicas únicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2,2’-Sulfonilbis(4-bromofenol) típicamente implica la reacción de 4-bromofenol con cloruro de sulfuryl (SO2Cl2) en condiciones controladas. La reacción procede de la siguiente manera:

Paso 1: Se disuelve 4-bromofenol en un disolvente adecuado, como diclorometano.

Paso 2: Se añade gota a gota cloruro de sulfuryl a la solución mientras se mantiene la temperatura alrededor de 0-5°C.

Paso 3: La mezcla de reacción se agita durante varias horas, lo que permite la formación del enlace sulfonilo entre las moléculas de bromofenol.

Paso 4: El producto se aísla luego por filtración y se purifica mediante recristalización.

Métodos de Producción Industrial: En un entorno industrial, la producción de 2,2’-Sulfonilbis(4-bromofenol) puede implicar reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de sistemas automatizados para la adición de reactivos y el control de la temperatura puede mejorar la eficiencia y la escalabilidad del proceso.

Análisis De Reacciones Químicas

Tipos de Reacciones: 2,2’-Sulfonilbis(4-bromofenol) experimenta diversas reacciones químicas, que incluyen:

Reacciones de Sustitución: Los átomos de bromo pueden ser sustituidos por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.

Reacciones de Oxidación: Los grupos fenólicos pueden oxidarse a quinonas utilizando agentes oxidantes como el permanganato de potasio.

Reacciones de Reducción: El grupo sulfonilo puede reducirse a un sulfuro utilizando agentes reductores como el hidruro de litio y aluminio.

Reactivos y Condiciones Comunes:

Sustitución: Nucleófilos (por ejemplo, aminas, tioles), disolventes (por ejemplo, etanol, agua) y catalizadores (por ejemplo, catalizadores básicos como NaOH).

Oxidación: Agentes oxidantes (por ejemplo, permanganato de potasio), condiciones ácidas o básicas.

Reducción: Agentes reductores (por ejemplo, hidruro de litio y aluminio), condiciones anhidras.

Productos Principales:

Sustitución: Derivados con nucleófilos sustituidos.

Oxidación: Derivados de quinona.

Reducción: Derivados de sulfuro.

Aplicaciones Científicas De Investigación

2,2’-Sulfonilbis(4-bromofenol) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas complejas y polímeros.

Biología: Investigado por su potencial como inhibidor enzimático debido a su capacidad de interactuar con macromoléculas biológicas.

Medicina: Explorado por sus propiedades antimicrobianas y su posible uso en el desarrollo de fármacos.

Industria: Utilizado como retardante de llama y en la producción de materiales de alto rendimiento.

Mecanismo De Acción

El mecanismo por el cual 2,2’-Sulfonilbis(4-bromofenol) ejerce sus efectos implica la interacción de sus grupos bromofenol con las moléculas diana. El grupo sulfonilo mejora la capacidad del compuesto para formar complejos estables con diversos sustratos, lo que facilita su uso en procesos de catálisis e inhibición. Los objetivos moleculares y las vías implicadas dependen de la aplicación específica, como la inhibición enzimática o la actividad antimicrobiana .

Compuestos Similares:

2,2’-Sulfonilbis(4-clorofenol): Estructura similar pero con átomos de cloro en lugar de bromo.

2,2’-Sulfonilbis(4-fluorofenol): Contiene átomos de flúor en lugar de bromo.

2,2’-Sulfonilbis(4-yodofenol): Contiene átomos de yodo en lugar de bromo.

Singularidad: 2,2’-Sulfonilbis(4-bromofenol) es único debido a la presencia de átomos de bromo, que confieren reactividad y propiedades distintas en comparación con sus análogos halogenados. Los átomos de bromo mejoran la capacidad del compuesto para participar en reacciones de sustitución y aumentan su estabilidad general .

Comparación Con Compuestos Similares

2,2’-Sulfonylbis(4-chlorophenol): Similar structure but with chlorine atoms instead of bromine.

2,2’-Sulfonylbis(4-fluorophenol): Contains fluorine atoms instead of bromine.

2,2’-Sulfonylbis(4-iodophenol): Contains iodine atoms instead of bromine.

Uniqueness: 2,2’-Sulfonylbis(4-bromophenol) is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its halogenated analogs. The bromine atoms enhance the compound’s ability to participate in substitution reactions and increase its overall stability .

Propiedades

Número CAS |

5336-23-2 |

|---|---|

Fórmula molecular |

C12H8Br2O4S |

Peso molecular |

408.06 g/mol |

Nombre IUPAC |

4-bromo-2-(5-bromo-2-hydroxyphenyl)sulfonylphenol |

InChI |

InChI=1S/C12H8Br2O4S/c13-7-1-3-9(15)11(5-7)19(17,18)12-6-8(14)2-4-10(12)16/h1-6,15-16H |

Clave InChI |

NZPRBTZJWXINLY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1Br)S(=O)(=O)C2=C(C=CC(=C2)Br)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B12005900.png)

![Benzyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005908.png)

![Ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate](/img/structure/B12005953.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005975.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide](/img/structure/B12005978.png)

![3-methyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}butanamide](/img/structure/B12005985.png)